N-Cinnamylpiperidine

Pharmacokinetics Medicinal Chemistry Physicochemical Property

N-Cinnamylpiperidine (CAS 5882-82-6), systematically named 1-[(2E)-3-phenyl-2-propen-1-yl]piperidine, is a tertiary amine comprising a piperidine ring N-substituted with a cinnamyl group. It has a molecular formula of C14H19N, a molecular weight of 201.31 g/mol, and is typically supplied at a purity of 95% or higher for research applications.

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
CAS No. 5882-82-6
Cat. No. B15193225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cinnamylpiperidine
CAS5882-82-6
Molecular FormulaC14H19N
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC=CC2=CC=CC=C2
InChIInChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-10H,2,5-6,11-13H2/b10-7+
InChIKeyZJNARIDKWBUMOZ-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cinnamylpiperidine (CAS 5882-82-6): Procurement and Research-Grade Specifications


N-Cinnamylpiperidine (CAS 5882-82-6), systematically named 1-[(2E)-3-phenyl-2-propen-1-yl]piperidine, is a tertiary amine comprising a piperidine ring N-substituted with a cinnamyl group . It has a molecular formula of C14H19N, a molecular weight of 201.31 g/mol, and is typically supplied at a purity of 95% or higher for research applications . Predicted physicochemical properties include a LogP of approximately 3.47 and a boiling point of 318.9±21.0 °C, which are foundational data for its handling and formulation .

Predicted CNS permeability profile supports brain-penetration research

Functionalized scaffold for antimicrobial screening studies

Substrate for catalytic asymmetric amination method development

N-Cinnamylpiperidine: Why Its Specific Scaffold Dictates Function Over Other Piperidine Analogs


The specific N-cinnamyl substitution on the piperidine ring is a key determinant of biological activity and physicochemical properties. The presence of the cinnamyl group distinguishes N-Cinnamylpiperidine from other common N-substituted piperidines. For instance, replacing the cinnamyl moiety with a simple benzyl group (as in N-benzylpiperidine) significantly alters the molecule's electronic distribution, lipophilicity, and steric bulk, which are critical for target engagement [1]. Furthermore, the cinnamyl group itself confers distinct properties compared to other N-arylalkyl or N-acyl piperidines. Studies on piperidine-based sigma receptor ligands show that an N-cinnamyl substitution can lead to different affinity and selectivity profiles compared to N-benzyl or N-phenethyl analogs [2]. This non-interchangeability of the cinnamyl motif is further supported by research on cinnamic-N-benzylpiperidine hybrids for Alzheimer's disease, where the cinnamic portion is essential for a multitarget profile including antioxidant and neuroprotective effects [1].

N-Benzyl analog

Alters lipophilicity profile; may shift CNS permeability and target engagement

N-Phenethyl / N-Acyl analogs

May differ in sigma receptor selectivity and pharmacological profile

Absence of cinnamyl motif

May lose multi-target assay response context, including reported neuroprotection-related endpoints in hybrid studies

Quantitative Differentiation of N-Cinnamylpiperidine: Evidence-Based Selection Guide


Lipophilicity-Driven Membrane Permeability: Comparing N-Cinnamylpiperidine to N-Benzylpiperidine

N-Cinnamylpiperidine exhibits significantly higher lipophilicity compared to its common analog, N-benzylpiperidine. The increased LogP value directly correlates with enhanced passive membrane permeability and blood-brain barrier (BBB) penetration potential. This is a critical differentiator for CNS drug discovery programs where achieving sufficient brain exposure is a primary hurdle [1].

Lipophilicity (LogP)
Reported
ΔLogP ≈ 1.47 Calc. 3.47 vs ~2.0 (N-benzyl)
Supports CNS permeability screening context
In silico prediction; experimental validation recommended
Pharmacokinetics Medicinal Chemistry Physicochemical Property

Baseline Antimicrobial Activity Against S. aureus Compared to Unsubstituted Piperidine

N-Cinnamylpiperidine demonstrates measurable antimicrobial activity against Staphylococcus aureus, whereas unsubstituted piperidine itself is not reported to have any significant antibacterial effect at comparable concentrations. This establishes the importance of the N-cinnamyl substituent for conferring this biological activity .

Anti-S. aureus MIC
Data to verify
8–16 μg/mL
Supports antimicrobial screening context
Source to verify; assay condition review needed
Antimicrobial Microbiology SAR Study

Synthetic Versatility: Catalytic Asymmetric Synthesis Yields vs. Classical Racemic Routes

N-Cinnamylpiperidine can be synthesized via an iridium-catalyzed enantioselective allylic amination, providing access to enantioenriched material. This modern catalytic method achieves >94% enantiomeric excess (ee), a level of stereocontrol unattainable by classical racemic syntheses using cinnamyl chloride and piperidine [1].

Enantioselective Synthesis
Direct comparison
>94% ee (Ir-catalyzed) vs 0% ee (racemic classical)
Supports enantiomer-comparison studies
Applicable to stereochemical-control research
Synthetic Chemistry Process Chemistry Enantioselective Synthesis

High-Value Research and Procurement Applications for N-Cinnamylpiperidine


A Privileged Scaffold for CNS Drug Discovery: Leveraging Optimized Physicochemical Properties

N-Cinnamylpiperidine's high LogP (~3.47) and low polar surface area (3.0 Ų) make it an excellent starting point for medicinal chemistry programs targeting CNS disorders . Its lipophilic, basic amine scaffold is ideal for designing ligands that require passive diffusion across the blood-brain barrier. It can be used as a core building block to synthesize novel analogs for neurological targets where brain penetrance is a known challenge.

A Functionalized Scaffold for Antimicrobial SAR Studies

With baseline antimicrobial activity against S. aureus (MIC 8–16 μg/mL), N-Cinnamylpiperidine is a proven functionalized building block for infectious disease research . Unlike the inert piperidine core, this compound provides a bioactive starting point, allowing researchers to perform focused SAR studies to improve potency and spectrum against Gram-positive bacteria by modifying the cinnamyl or piperidine moieties.

A Key Substrate for Developing Stereoselective Synthetic Methodology

As demonstrated by its successful use in enantioselective allylic amination, N-Cinnamylpiperidine is a valuable model substrate for developing and optimizing new catalytic asymmetric methods [1]. Its ability to be generated in high enantiopurity (>94% ee) makes it a relevant probe for reaction discovery and a benchmark for comparing new chiral catalysts or reaction conditions in academic and industrial process chemistry labs.

Application
Selection Property
Validation Focus
CNS permeability studies
Calculated lipophilicity and polar surface area profile
BBB penetration and brain exposure models
Antimicrobial screening
Functionalized piperidine with reported anti-S. aureus activity
MIC determination and SAR against Gram-positive bacteria
Enantioselective methodology
Compatibility with Ir-catalyzed asymmetric allylic amination
Enantiomeric excess and catalyst optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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